N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
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Overview
Description
EINECS 283-012-0, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is known for its explosive properties. This compound is primarily used in military applications, but it also has significant roles in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
Each step requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The process typically involves the use of continuous flow reactors and advanced monitoring systems to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the conditions.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluene derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Substitution: Strong bases or nucleophiles are typically used for substitution reactions.
Major Products
Oxidation: Products can include various nitro derivatives and carboxylic acids.
Reduction: Aminotoluene derivatives are common products.
Substitution: Depending on the nucleophile, different substituted toluene derivatives can be formed.
Scientific Research Applications
2,4,6-trinitrotoluene has a wide range of applications in scientific research:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research on its effects on biological systems helps in understanding its toxicity and environmental impact.
Medicine: Studies on its potential use in medical applications, such as targeted drug delivery systems, are ongoing.
Industry: It is used in the production of explosives for mining, construction, and military applications.
Mechanism of Action
The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid release of gases creates a high-pressure shock wave, which is the basis of its explosive power.
Comparison with Similar Compounds
2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:
2,4-dinitrotoluene: Less explosive but still used in various industrial applications.
Nitroglycerin: More sensitive and powerful explosive, commonly used in dynamite.
Ammonium nitrate: Widely used in fertilizers and explosives, known for its role in industrial accidents.
The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for military and industrial applications.
Properties
CAS No. |
84522-16-7 |
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Molecular Formula |
C18H15ClNO6P |
Molecular Weight |
407.7 g/mol |
IUPAC Name |
[3-[(4-chloro-2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H15ClNO6P/c1-25-17-10-13(19)6-7-15(17)20-18(21)14-8-11-4-2-3-5-12(11)9-16(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24) |
InChI Key |
MTECNYYSWQTZLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |
Origin of Product |
United States |
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